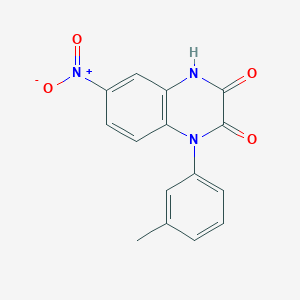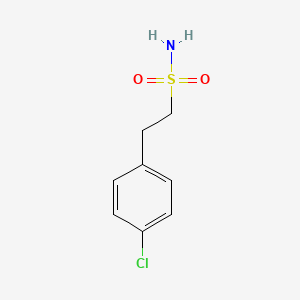
1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea, also known as triflumuron, is a benzoylurea insecticide that is widely used in agriculture to control insect pests. It belongs to the class of chitin synthesis inhibitors (CSI) which disrupt the insect's ability to produce chitin, a vital component of the insect's exoskeleton.
Mechanism of Action
Triflumuron acts by inhibiting the synthesis of chitin in the insect's exoskeleton, which leads to the death of the insect. Chitin is a vital component of the insect's exoskeleton and is essential for the insect's survival. Triflumuron disrupts the insect's ability to produce chitin, leading to the death of the insect.
Biochemical and Physiological Effects:
Triflumuron has been found to have no significant impact on non-target organisms, including mammals, birds, and fish. It is highly specific to insects and has a low toxicity to mammals. Triflumuron has been found to be non-toxic to honeybees and other beneficial insects, making it an ideal insecticide for use in integrated pest management programs.
Advantages and Limitations for Lab Experiments
Triflumuron has several advantages for use in lab experiments. It is highly specific to insects, making it an ideal insecticide for use in studying insect physiology and behavior. It is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of 1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea is that it has a relatively short half-life in the environment, which may limit its effectiveness in controlling insect pests in the field.
Future Directions
There are several future directions for research on 1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea. One area of research is the development of new formulations of 1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea that can increase its effectiveness in controlling insect pests. Another area of research is the study of the impact of 1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea on non-target organisms, including soil microorganisms and aquatic organisms. Additionally, research is needed to investigate the potential use of 1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea in integrated pest management programs and its effectiveness in controlling insect pests in the field.
Conclusion:
Triflumuron is a highly effective insecticide that has been extensively studied for its insecticidal properties. It acts by inhibiting the synthesis of chitin in the insect's exoskeleton, leading to the death of the insect. Triflumuron has several advantages for use in lab experiments, including its specificity to insects and ease of synthesis. However, further research is needed to investigate its impact on non-target organisms and its effectiveness in controlling insect pests in the field.
Synthesis Methods
Triflumuron can be synthesized via the reaction of 3-chloroaniline with 2,2,2-trifluoroethyl isocyanate followed by the reaction with phosgene. The resulting product is then treated with potassium hydroxide to form 1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea. The synthesis method is relatively simple and cost-effective.
Scientific Research Applications
Triflumuron has been extensively studied for its insecticidal properties and its potential use in controlling insect pests. It has been found to be effective against a wide range of insect pests, including the cotton bollworm, diamondback moth, and the Colorado potato beetle. Triflumuron has also been used in the control of mosquito larvae, fleas, and ticks.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O/c10-6-2-1-3-7(4-6)15-8(16)14-5-9(11,12)13/h1-4H,5H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDJYCIRMXHLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


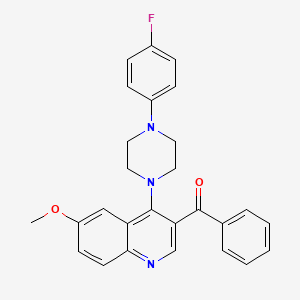
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2741515.png)
![2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2741519.png)
![8-((1-Acetylindolin-5-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2741521.png)
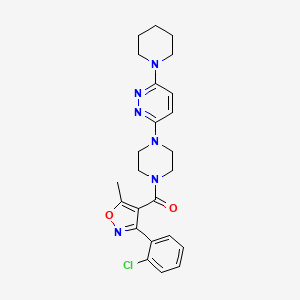
![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-bromobenzoate](/img/structure/B2741523.png)
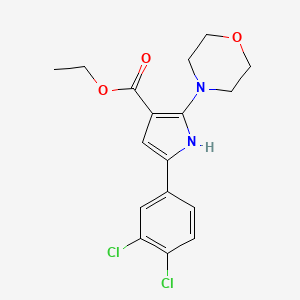

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2741526.png)
![5-methyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2741528.png)
